molecular formula C8H10NO2+ B066950 [4-(Methylamino)benzoyl]oxidanium CAS No. 174309-48-9

[4-(Methylamino)benzoyl]oxidanium

Cat. No. B066950
CAS RN: 174309-48-9
M. Wt: 152.17 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-O
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Description

[4-(Methylamino)benzoyl]oxidanium, also known as MBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBO is a cationic photoinitiator that can be used in the synthesis of polymers, coatings, and adhesives.

Mechanism Of Action

[4-(Methylamino)benzoyl]oxidanium initiates polymerization through a free radical mechanism. When exposed to UV light, [4-(Methylamino)benzoyl]oxidanium undergoes homolytic cleavage to form a methylamino radical and a benzoyloxy radical. These radicals then initiate polymerization by abstracting hydrogen atoms from the monomers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of [4-(Methylamino)benzoyl]oxidanium. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. [4-(Methylamino)benzoyl]oxidanium has also been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples.

Advantages And Limitations For Lab Experiments

[4-(Methylamino)benzoyl]oxidanium has several advantages as a photoinitiator. It has a high quantum yield, which means that it can initiate polymerization with a small amount of light. It also has a long shelf life and is stable under ambient conditions. However, [4-(Methylamino)benzoyl]oxidanium has some limitations. It is sensitive to oxygen and can undergo premature termination if exposed to air. It is also sensitive to light and can undergo photodegradation if exposed to UV light for an extended period.

Future Directions

There are several future directions for research on [4-(Methylamino)benzoyl]oxidanium. One area of research is the development of new [4-(Methylamino)benzoyl]oxidanium derivatives with improved properties, such as increased sensitivity to light and oxygen. Another area of research is the use of [4-(Methylamino)benzoyl]oxidanium in the synthesis of advanced materials, such as nanocomposites and biomaterials. Finally, [4-(Methylamino)benzoyl]oxidanium can be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, [4-(Methylamino)benzoyl]oxidanium is a cationic photoinitiator that has potential applications in various fields. Its efficient photoinitiating properties make it a valuable tool for the synthesis of polymers, coatings, and adhesives. Further research on [4-(Methylamino)benzoyl]oxidanium can lead to the development of new materials and therapies with improved properties and efficacy.

Synthesis Methods

[4-(Methylamino)benzoyl]oxidanium can be synthesized through a two-step process. The first step involves the reaction of p-toluidine with paraformaldehyde to form 4-(methylamino)benzaldehyde. The second step involves the reaction of 4-(methylamino)benzaldehyde with hydrogen peroxide in the presence of a catalyst to form [4-(Methylamino)benzoyl]oxidanium.

Scientific Research Applications

[4-(Methylamino)benzoyl]oxidanium has been extensively studied for its applications in the synthesis of polymers, coatings, and adhesives. It is a highly efficient photoinitiator that can initiate polymerization under mild conditions. [4-(Methylamino)benzoyl]oxidanium has been used in the synthesis of polyurethane, epoxy, and acrylate-based polymers. It has also been used in the synthesis of UV-curable coatings and adhesives.

properties

CAS RN

174309-48-9

Product Name

[4-(Methylamino)benzoyl]oxidanium

Molecular Formula

C8H10NO2+

Molecular Weight

152.17 g/mol

IUPAC Name

[4-(methylamino)benzoyl]oxidanium

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p+1

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-O

SMILES

CNC1=CC=C(C=C1)C(=O)[OH2+]

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)[OH2+]

synonyms

Benzoic acid, 4-(methylamino)-, conjugate monoacid (9CI)

Origin of Product

United States

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